Retained Antibacterial Activity Against TXA707-Resistant MRSA Mutants: MIC Comparison (G193D and G196S)
In direct head-to-head comparison, TXA6101 retains full antibacterial activity against MRSA isolates expressing either G193D or G196S mutant FtsZ proteins, with MIC values of 1 μg/mL against both mutants. In contrast, the structurally related FtsZ inhibitor TXA707 is inactive against these same mutant strains [1]. The mechanistic basis for this retained activity was established via X-ray crystallography, which revealed that TXA6101 possesses greater structural flexibility than TXA707, enabling it to avoid steric clashes with the mutated Ser196 and Asp193 residues [1].
| Evidence Dimension | In vitro antibacterial activity (MIC) against MRSA with G193D or G196S FtsZ mutations |
|---|---|
| Target Compound Data | MIC = 1 μg/mL (against both G193D and G196S mutant MRSA isolates) |
| Comparator Or Baseline | TXA707: inactive against G193D and G196S mutant MRSA isolates |
| Quantified Difference | TXA6101 retains measurable antibacterial activity (MIC = 1 μg/mL) while TXA707 is completely inactive; difference represents a functional shift from inactive to active at 1 μg/mL threshold |
| Conditions | Broth microdilution susceptibility testing; MRSA clinical isolates expressing G193D or G196S mutant FtsZ |
Why This Matters
For procurement decisions in antimicrobial resistance research, TXA6101 provides a functional tool to study FtsZ inhibition in the context of clinically observed resistance mutations that inactivate comparator compound TXA707.
- [1] Fujita J, et al. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ. ACS Chem Biol. 2017;12(7):1947-1955. View Source
